m-Maleimidobenzoyl-N-hydroxysuccinimide (MBS) is a heterobifunctional crosslinking agent featuring an amine-reactive N-hydroxysuccinimide (NHS) ester and a sulfhydryl-reactive maleimide group.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG9ixRAIo7BBUF0Uf9JNK0Wa8mFkBD1tfoMTAyMqsAF-0RzFAimRiOMan0zPL7V8gzQ0xB4ml6xUY9zEUn0HJ37Id_7jXcwwEsKEAiMsSzfQw7y52y3pquzRZnAuQgrXo_SE-mzujTsR9J416XUOZI93qn21knfppQlWOccpthCvov_rsnPOWeRhEvL5sXvZe54Su-B5p2Vqw2pHz_N8oH39Beo3kzcljHIBKQ%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEfwva34EcUXXVZTFJ0xiUtHcE9fi6DuQ0NmLF0R1PYJAgj-oYn-ntLR_yv7t0zXG0zIt1JH3rsReTksw4kyWVz_U6J60CmmxQBVPP0sDDODol-aRIJZytSDzsr3VlAafsHgWhy581hg86WqnMF0HfRfsIDs8dqoZHXLEX4MgiG9Q0%3D)] These two groups are separated by a short, rigid aromatic benzoyl spacer arm, which provides a defined spatial distance of approximately 7.3 Å between conjugated molecules.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG9ixRAIo7BBUF0Uf9JNK0Wa8mFkBD1tfoMTAyMqsAF-0RzFAimRiOMan0zPL7V8gzQ0xB4ml6xUY9zEUn0HJ37Id_7jXcwwEsKEAiMsSzfQw7y52y3pquzRZnAuQgrXo_SE-mzujTsR9J416XUOZI93qn21knfppQlWOccpthCvov_rsnPOWeRhEvL5sXvZe54Su-B5p2Vqw2pHz_N8oH39Beo3kzcljHIBKQ%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFVASbt9CrOmDp7A6Ph7eh1BQ4MaBoeapmgNfX61q1MilBuxYsFbqDZwsAkmvQIokN4OdxNKvpxlzEXSEDEUu5OP4nFzEGIPZQ8H3SX693-HH1M8YAkwlfrA1s-AnFKk56MONmTF-j4ow_qqBYgl2vRPhNazlY3KS6W2ZIXRVWvXQ%3D%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGDN3irIkevAIdVcV1MXK8NxVKIP_LmsnkRk6NtMhIFXQGZqZpQINZ03yi8x1KGsUpUv0dfhufYaRgtgZ81H1Y-b-v9q3C2qEymYKpaVv6mXJ2z29Afar1gHOjcAsflPBIUf3ufQaCi3-OmNW613o5-5Fc%3D)] MBS is characteristically insoluble in water and requires dissolution in organic solvents like DMSO or DMF for use in conjugation protocols.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG9ixRAIo7BBUF0Uf9JNK0Wa8mFkBD1tfoMTAyMqsAF-0RzFAimRiOMan0zPL7V8gzQ0xB4ml6xUY9zEUn0HJ37Id_7jXcwwEsKEAiMsSzfQw7y52y3pquzRZnAuQgrXo_SE-mzujTsR9J416XUOZI93qn21knfppQlWOccpthCvov_rsnPOWeRhEvL5sXvZe54Su-B5p2Vqw2pHz_N8oH39Beo3kzcljHIBKQ%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGf7yqK_NYWphcz9KV21Vd9lZ6secl8oyyZiVd5-P1jvx6FxtlUGBMUmPFW_tqH49kfIc--5uT7pKTX8xV1Cjc6qU20M0YgsKchrNkunzPu2Ye0k458u7iue55Fn9XoxoV2DCAtNMZshGgzZrcBjQWLxvfKLvEx4dKnx2OCqKRWPHjcUwOn_gt7X3pDK5A_vxoPPCKxMzOmRpQ8CWIw941fXhMherj_uFNGo9UNT0G666785-CivPRoU6emVA5VtOlaFLevyA%3D%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF-ALTpkdy8O0Ya9qQ-smSlVU6wicauTM2ePdbAoIGi4mG4GxjzUrhDn8kOkfg6WtYs-N7P4Pr5uXSJSIiihIR0SuqyP4TEcpqCz86-xnEUqTnMKtPc3hieCYHn7KzOVEfQshGn3ByGBDqa2PUS6bJH6yrz6w%3D%3D)] It forms a stable, non-cleavable thioether bond with sulfhydryl groups, making it a critical reagent for creating permanent linkages in applications such as antibody-enzyme conjugates and immunoassays.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQERlAGFq4icIyaC55Fs-qFJbLvChF7N9rAJlx9j4QIFoO6tXG0V40XkLwqhKDqtYcWZ7MpqljFPF45b1pVlb9sOIJgVgXqVSysmxIPGTqtRhu3Q9wGn53ROfj3r6NaGZuSwRYXymOILU084WRqntOmDhJeIxyFzEXmwI8ECiPsMPqhmEOG46XwOmRNUBf23OWj_lEj5GaYk75JoDI72JC_4i5gMMkP1ybQFD3kRGM3w6afPrUWN6UflZQx0fIIcTfjEsOQ0iqT9APk4IiAAvXz1vLr5bmvjA8xZJlz4MSDq4wtqP3VaJXSLC-uNs09CK9cu4pKss_wekNcPiGgqdvXVcAG01_Hj)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEiDSI7WxngpRLUggHROZWcXpv-b-8BgUzjcsrm651PcY7oM_1YdmqqLdswbE4lKijyHCTfrHwdQhqtI2-wTAJk0tqje2FCuPkliM1IFgFZ5mfhWJj6AyIFCRHdS4911rKGIIIU4OU1zxH6gPaZLgzFoGf_idkhcNPrpzwS37nHi4SxUVaTsFhhoq7L2YaHT6RJgnCshDKFgE_fKduOx2MFyTnd-OJR)]
Substituting m-Maleimidobenzoyl-N-hydroxysuccinimide (MBS) with seemingly similar crosslinkers can lead to process failure and inconsistent results. Replacing MBS with its water-soluble analog, Sulfo-MBS, is not a minor adjustment; it is a complete process change dictated by solvent systems. MBS is required for protocols involving organic solvents like DMSO or DMF, while Sulfo-MBS is designed exclusively for aqueous buffers and is insoluble in these organic solvents.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG9ixRAIo7BBUF0Uf9JNK0Wa8mFkBD1tfoMTAyMqsAF-0RzFAimRiOMan0zPL7V8gzQ0xB4ml6xUY9zEUn0HJ37Id_7jXcwwEsKEAiMsSzfQw7y52y3pquzRZnAuQgrXo_SE-mzujTsR9J416XUOZI93qn21knfppQlWOccpthCvov_rsnPOWeRhEvL5sXvZe54Su-B5p2Vqw2pHz_N8oH39Beo3kzcljHIBKQ%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFVASbt9CrOmDp7A6Ph7eh1BQ4MaBoeapmgNfX61q1MilBuxYsFbqDZwsAkmvQIokN4OdxNKvpxlzEXSEDEUu5OP4nFzEGIPZQ8H3SX693-HH1M8YAkwlfrA1s-AnFKk56MONmTF-j4ow_qqBYgl2vRPhNazlY3KS6W2ZIXRVWvXQ%3D%3D)] Furthermore, substituting MBS with an aliphatic spacer crosslinker, such as SMCC, fundamentally alters the conjugate's properties by replacing a rigid aromatic spacer with a more flexible cyclohexane ring, which impacts spatial orientation and hydrophobicity.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGDN3irIkevAIdVcV1MXK8NxVKIP_LmsnkRk6NtMhIFXQGZqZpQINZ03yi8x1KGsUpUv0dfhufYaRgtgZ81H1Y-b-v9q3C2qEymYKpaVv6mXJ2z29Afar1gHOjcAsflPBIUf3ufQaCi3-OmNW613o5-5Fc%3D)] Finally, using a functionally different linker like SPDP, which creates a cleavable disulfide bond, instead of the permanent thioether bond formed by MBS, results in a conjugate with entirely different stability and release characteristics, making them non-interchangeable for applications requiring high stability.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQERlAGFq4icIyaC55Fs-qFJbLvChF7N9rAJlx9j4QIFoO6tXG0V40XkLwqhKDqtYcWZ7MpqljFPF45b1pVlb9sOIJgVgXqVSysmxIPGTqtRhu3Q9wGn53ROfj3r6NaGZuSwRYXymOILU084WRqntOmDhJeIxyFzEXmwI8ECiPsMPqhmEOG46XwOmRNUBf23OWj_lEj5GaYk75JoDI72JC_4i5gMMkP1ybQFD3kRGM3w6afPrUWN6UflZQx0fIIcTfjEsOQ0iqT9APk4IiAAvXz1vLr5bmvjA8xZJlz4MSDq4wtqP3VaJXSLC-uNs09CK9cu4pKss_wekNcPiGgqdvXVcAG01_Hj)]
MBS is specifically required for conjugation reactions that must be performed in organic solvents. It is readily soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG9ixRAIo7BBUF0Uf9JNK0Wa8mFkBD1tfoMTAyMqsAF-0RzFAimRiOMan0zPL7V8gzQ0xB4ml6xUY9zEUn0HJ37Id_7jXcwwEsKEAiMsSzfQw7y52y3pquzRZnAuQgrXo_SE-mzujTsR9J416XUOZI93qn21knfppQlWOccpthCvov_rsnPOWeRhEvL5sXvZe54Su-B5p2Vqw2pHz_N8oH39Beo3kzcljHIBKQ%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFVASbt9CrOmDp7A6Ph7eh1BQ4MaBoeapmgNfX61q1MilBuxYsFbqDZwsAkmvQIokN4OdxNKvpxlzEXSEDEUu5OP4nFzEGIPZQ8H3SX693-HH1M8YAkwlfrA1s-AnFKk56MONmTF-j4ow_qqBYgl2vRPhNazlY3KS6W2ZIXRVWvXQ%3D%3D)] In direct contrast, its common alternative, Sulfo-MBS, is designed for aqueous reactions and is not soluble in these organic solvents.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG9ixRAIo7BBUF0Uf9JNK0Wa8mFkBD1tfoMTAyMqsAF-0RzFAimRiOMan0zPL7V8gzQ0xB4ml6xUY9zEUn0HJ37Id_7jXcwwEsKEAiMsSzfQw7y52y3pquzRZnAuQgrXo_SE-mzujTsR9J416XUOZI93qn21knfppQlWOccpthCvov_rsnPOWeRhEvL5sXvZe54Su-B5p2Vqw2pHz_N8oH39Beo3kzcljHIBKQ%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGDN3irIkevAIdVcV1MXK8NxVKIP_LmsnkRk6NtMhIFXQGZqZpQINZ03yi8x1KGsUpUv0dfhufYaRgtgZ81H1Y-b-v9q3C2qEymYKpaVv6mXJ2z29Afar1gHOjcAsflPBIUf3ufQaCi3-OmNW613o5-5Fc%3D)] While Sulfo-MBS can be dissolved in water up to approximately 10 mM, MBS is the necessary choice when reactants or payloads are hydrophobic or unstable in aqueous media.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG9ixRAIo7BBUF0Uf9JNK0Wa8mFkBD1tfoMTAyMqsAF-0RzFAimRiOMan0zPL7V8gzQ0xB4ml6xUY9zEUn0HJ37Id_7jXcwwEsKEAiMsSzfQw7y52y3pquzRZnAuQgrXo_SE-mzujTsR9J416XUOZI93qn21knfppQlWOccpthCvov_rsnPOWeRhEvL5sXvZe54Su-B5p2Vqw2pHz_N8oH39Beo3kzcljHIBKQ%3D)]
| Evidence Dimension | Solubility |
| Target Compound Data | Soluble in organic solvents (DMSO, DMF) |
| Comparator Or Baseline | Sulfo-MBS: Soluble in aqueous buffers (~10 mM), but not in common organic solvents. |
| Quantified Difference | Qualitative but absolute difference in solvent system compatibility. |
| Conditions | Standard laboratory dissolving conditions for conjugation reactions. |
This dictates the feasibility of the entire synthesis process; if your payload is water-insoluble, MBS is required while Sulfo-MBS is unusable.
The benzoyl group in the MBS spacer arm provides a rigid, structurally defined linkage between conjugated molecules.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG9ixRAIo7BBUF0Uf9JNK0Wa8mFkBD1tfoMTAyMqsAF-0RzFAimRiOMan0zPL7V8gzQ0xB4ml6xUY9zEUn0HJ37Id_7jXcwwEsKEAiMsSzfQw7y52y3pquzRZnAuQgrXo_SE-mzujTsR9J416XUOZI93qn21knfppQlWOccpthCvov_rsnPOWeRhEvL5sXvZe54Su-B5p2Vqw2pHz_N8oH39Beo3kzcljHIBKQ%3D)] This contrasts with linkers containing flexible aliphatic chains, such as SMCC, which has a cyclohexane spacer.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFVASbt9CrOmDp7A6Ph7eh1BQ4MaBoeapmgNfX61q1MilBuxYsFbqDZwsAkmvQIokN4OdxNKvpxlzEXSEDEUu5OP4nFzEGIPZQ8H3SX693-HH1M8YAkwlfrA1s-AnFKk56MONmTF-j4ow_qqBYgl2vRPhNazlY3KS6W2ZIXRVWvXQ%3D%3D)] The defined rigidity of MBS ensures a constant spacer distance of 7.3 Å, which is critical for applications where precise spatial relationships between the linked moieties must be maintained for optimal activity or analysis.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG9ixRAIo7BBUF0Uf9JNK0Wa8mFkBD1tfoMTAyMqsAF-0RzFAimRiOMan0zPL7V8gzQ0xB4ml6xUY9zEUn0HJ37Id_7jXcwwEsKEAiMsSzfQw7y52y3pquzRZnAuQgrXo_SE-mzujTsR9J416XUOZI93qn21knfppQlWOccpthCvov_rsnPOWeRhEvL5sXvZe54Su-B5p2Vqw2pHz_N8oH39Beo3kzcljHIBKQ%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGDN3irIkevAIdVcV1MXK8NxVKIP_LmsnkRk6NtMhIFXQGZqZpQINZ03yi8x1KGsUpUv0dfhufYaRgtgZ81H1Y-b-v9q3C2qEymYKpaVv6mXJ2z29Afar1gHOjcAsflPBIUf3ufQaCi3-OmNW613o5-5Fc%3D)]
| Evidence Dimension | Spacer Arm Length and Rigidity |
| Target Compound Data | 7.3 Å, rigid aromatic spacer |
| Comparator Or Baseline | SMCC: 8.3 Å (nominal), flexible aliphatic (cyclohexane) spacer. |
| Quantified Difference | Different spacer length and a fundamental difference in conformational freedom (rigid vs. flexible). |
| Conditions | Molecular structure of the crosslinkers. |
For structural studies, FRET analysis, or designing conjugates where distance is a critical parameter, the fixed, rigid spacer of MBS provides greater structural homogeneity than flexible alternatives.
The maleimide group of MBS reacts with sulfhydryls (thiols) at pH 6.5-7.5 to form a highly stable, covalent thioether bond.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG9ixRAIo7BBUF0Uf9JNK0Wa8mFkBD1tfoMTAyMqsAF-0RzFAimRiOMan0zPL7V8gzQ0xB4ml6xUY9zEUn0HJ37Id_7jXcwwEsKEAiMsSzfQw7y52y3pquzRZnAuQgrXo_SE-mzujTsR9J416XUOZI93qn21knfppQlWOccpthCvov_rsnPOWeRhEvL5sXvZe54Su-B5p2Vqw2pHz_N8oH39Beo3kzcljHIBKQ%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFVASbt9CrOmDp7A6Ph7eh1BQ4MaBoeapmgNfX61q1MilBuxYsFbqDZwsAkmvQIokN4OdxNKvpxlzEXSEDEUu5OP4nFzEGIPZQ8H3SX693-HH1M8YAkwlfrA1s-AnFKk56MONmTF-j4ow_qqBYgl2vRPhNazlY3KS6W2ZIXRVWvXQ%3D%3D)] This bond is non-cleavable and not reversible under reducing conditions found in biological systems.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG9ixRAIo7BBUF0Uf9JNK0Wa8mFkBD1tfoMTAyMqsAF-0RzFAimRiOMan0zPL7V8gzQ0xB4ml6xUY9zEUn0HJ37Id_7jXcwwEsKEAiMsSzfQw7y52y3pquzRZnAuQgrXo_SE-mzujTsR9J416XUOZI93qn21knfppQlWOccpthCvov_rsnPOWeRhEvL5sXvZe54Su-B5p2Vqw2pHz_N8oH39Beo3kzcljHIBKQ%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGDN3irIkevAIdVcV1MXK8NxVKIP_LmsnkRk6NtMhIFXQGZqZpQINZ03yi8x1KGsUpUv0dfhufYaRgtgZ81H1Y-b-v9q3C2qEymYKpaVv6mXJ2z29Afar1gHOjcAsflPBIUf3ufQaCi3-OmNW613o5-5Fc%3D)] This provides a key advantage over alternative crosslinkers like SPDP, which form a disulfide bond that is designed to be cleaved by reducing agents such as DTT, TCEP, or intracellular glutathione.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGf7yqK_NYWphcz9KV21Vd9lZ6secl8oyyZiVd5-P1jvx6FxtlUGBMUmPFW_tqH49kfIc--5uT7pKTX8xV1Cjc6qU20M0YgsKchrNkunzPu2Ye0k458u7iue55Fn9XoxoV2DCAtNMZshGgzZrcBjQWLxvfKLvEx4dKnx2OCqKRWPHjcUwOn_gt7X3pDK5A_vxoPPCKxMzOmRpQ8CWIw941fXhMherj_uFNGo9UNT0G666785-CivPRoU6emVA5VtOlaFLevyA%3D%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQERlAGFq4icIyaC55Fs-qFJbLvChF7N9rAJlx9j4QIFoO6tXG0V40XkLwqhKDqtYcWZ7MpqljFPF45b1pVlb9sOIJgVgXqVSysmxIPGTqtRhu3Q9wGn53ROfj3r6NaGZuSwRYXymOILU084WRqntOmDhJeIxyFzEXmwI8ECiPsMPqhmEOG46XwOmRNUBf23OWj_lEj5GaYk75JoDI72JC_4i5gMMkP1ybQFD3kRGM3w6afPrUWN6UflZQx0fIIcTfjEsOQ0iqT9APk4IiAAvXz1vLr5bmvjA8xZJlz4MSDq4wtqP3VaJXSLC-uNs09CK9cu4pKss_wekNcPiGgqdvXVcAG01_Hj)] The thioether linkage is considered essentially irreversible under physiological conditions, ensuring the integrity of the conjugate for long-term applications.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEiDSI7WxngpRLUggHROZWcXpv-b-8BgUzjcsrm651PcY7oM_1YdmqqLdswbE4lKijyHCTfrHwdQhqtI2-wTAJk0tqje2FCuPkliM1IFgFZ5mfhWJj6AyIFCRHdS4911rKGIIIU4OU1zxH6gPaZLgzFoGf_idkhcNPrpzwS37nHi4SxUVaTsFhhoq7L2YaHT6RJgnCshDKFgE_fKduOx2MFyTnd-OJR)]
| Evidence Dimension | Conjugate Bond Stability |
| Target Compound Data | Forms a stable, non-cleavable thioether bond. |
| Comparator Or Baseline | SPDP: Forms a disulfide bond, which is cleavable by reducing agents. |
| Quantified Difference | Qualitative but absolute difference in chemical stability (permanent vs. reversible linkage). |
| Conditions | Physiological or laboratory reducing conditions (e.g., presence of DTT, TCEP, glutathione). |
For in vivo studies or assays requiring maximum stability, MBS is the correct choice, whereas SPDP would be selected specifically for applications requiring payload release.
The required use of organic solvents like DMSO or DMF makes MBS the appropriate choice for conjugating water-insoluble cytotoxic drugs or imaging agents to antibodies.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG9ixRAIo7BBUF0Uf9JNK0Wa8mFkBD1tfoMTAyMqsAF-0RzFAimRiOMan0zPL7V8gzQ0xB4ml6xUY9zEUn0HJ37Id_7jXcwwEsKEAiMsSzfQw7y52y3pquzRZnAuQgrXo_SE-mzujTsR9J416XUOZI93qn21knfppQlWOccpthCvov_rsnPOWeRhEvL5sXvZe54Su-B5p2Vqw2pHz_N8oH39Beo3kzcljHIBKQ%3D)] The stable thioether bond ensures the payload remains attached during circulation, a critical factor for efficacy and safety.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFVASbt9CrOmDp7A6Ph7eh1BQ4MaBoeapmgNfX61q1MilBuxYsFbqDZwsAkmvQIokN4OdxNKvpxlzEXSEDEUu5OP4nFzEGIPZQ8H3SX693-HH1M8YAkwlfrA1s-AnFKk56MONmTF-j4ow_qqBYgl2vRPhNazlY3KS6W2ZIXRVWvXQ%3D%3D)]
MBS is used to create highly stable antibody-enzyme conjugates (e.g., with HRP or AP). The non-cleavable thioether bond prevents dissociation of the enzyme label during incubation and washing steps, ensuring robust and reproducible assay performance.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGDN3irIkevAIdVcV1MXK8NxVKIP_LmsnkRk6NtMhIFXQGZqZpQINZ03yi8x1KGsUpUv0dfhufYaRgtgZ81H1Y-b-v9q3C2qEymYKpaVv6mXJ2z29Afar1gHOjcAsflPBIUf3ufQaCi3-OmNW613o5-5Fc%3D)] The defined spacer helps maintain enzyme and antibody activity.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQERlAGFq4icIyaC55Fs-qFJbLvChF7N9rAJlx9j4QIFoO6tXG0V40XkLwqhKDqtYcWZ7MpqljFPF45b1pVlb9sOIJgVgXqVSysmxIPGTqtRhu3Q9wGn53ROfj3r6NaGZuSwRYXymOILU084WRqntOmDhJeIxyFzEXmwI8ECiPsMPqhmEOG46XwOmRNUBf23OWj_lEj5GaYk75JoDI72JC_4i5gMMkP1ybQFD3kRGM3w6afPrUWN6UflZQx0fIIcTfjEsOQ0iqT9APk4IiAAvXz1vLr5bmvjA8xZJlz4MSDq4wtqP3VaJXSLC-uNs09CK9cu4pKss_wekNcPiGgqdvXVcAG01_Hj)]
For creating biosensors or functionalized materials, MBS provides a two-step method to link thiol-containing biomolecules to surfaces functionalized with primary amines. Its solubility in organic solvents can be advantageous for surface preparation steps, and the rigid spacer ensures a uniform orientation and distance of the immobilized molecules from the surface.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG9ixRAIo7BBUF0Uf9JNK0Wa8mFkBD1tfoMTAyMqsAF-0RzFAimRiOMan0zPL7V8gzQ0xB4ml6xUY9zEUn0HJ37Id_7jXcwwEsKEAiMsSzfQw7y52y3pquzRZnAuQgrXo_SE-mzujTsR9J416XUOZI93qn21knfppQlWOccpthCvov_rsnPOWeRhEvL5sXvZe54Su-B5p2Vqw2pHz_N8oH39Beo3kzcljHIBKQ%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQERlAGFq4icIyaC55Fs-qFJbLvChF7N9rAJlx9j4QIFoO6tXG0V40XkLwqhKDqtYcWZ7MpqljFPF45b1pVlb9sOIJgVgXqVSysmxIPGTqtRhu3Q9wGn53ROfj3r6NaGZuSwRYXymOILU084WRqntOmDhJeIxyFzEXmwI8ECiPsMPqhmEOG46XwOmRNUBf23OWj_lEj5GaYk75JoDI72JC_4i5gMMkP1ybQFD3kRGM3w6afPrUWN6UflZQx0fIIcTfjEsOQ0iqT9APk4IiAAvXz1vLr5bmvjA8xZJlz4MSDq4wtqP3VaJXSLC-uNs09CK9cu4pKss_wekNcPiGgqdvXVcAG01_Hj)]
Irritant